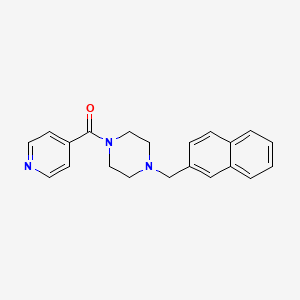![molecular formula C17H20N2O3S B5760593 N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It has been found to have potential therapeutic effects on various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and sepsis.
Mécanisme D'action
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the aggregation of tau protein, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has been found to have an effect on the mitochondrial function, which could contribute to its neuroprotective properties. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the nitric oxide synthase pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have an effect on the levels of various neurotransmitters such as dopamine and serotonin. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to improve survival rates and reduce organ dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride is its low toxicity and high solubility, which make it a suitable candidate for in vivo and in vitro experiments. However, its potential interactions with other drugs and its limited stability in solution can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride. One direction is to further investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of sepsis and other inflammatory conditions. Additionally, the development of new formulations and delivery methods could improve its pharmacokinetic properties and increase its efficacy.
Méthodes De Synthèse
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride can be synthesized by reacting N,N-dimethylaniline with N,N-dimethyl-p-toluidine in the presence of sulfuric acid to form N,N-dimethyl-3-amino-4-methylbenzene. This compound is then reacted with sulfamic acid to form N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, which is then purified and converted to its chloride salt form.
Applications De Recherche Scientifique
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been extensively researched for its potential therapeutic effects on various diseases and conditions. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by a severe infection.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-10-15(11-9-13)19(4)23(21,22)16-7-5-6-14(12-16)17(20)18(2)3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOOHJOYYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[methyl(4-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)




![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)



![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)
